molecular formula C14H16Br2N4S2 B6012067 4-Methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide

4-Methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide

Cat. No.: B6012067
M. Wt: 464.2 g/mol
InChI Key: ICIKLWDHRBYVTM-UHFFFAOYSA-N
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Description

4-Methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide is a complex organic compound that features a thiazole ring system. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 4-Methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide typically involves multi-step reactions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which forms an intermediate ester compound. This intermediate undergoes further reactions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring system can bind to enzymes or receptors, altering their activity. This interaction can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues. These compounds share the thiazole ring system but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of 4-Methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S2.2BrH/c1-8-4-3-5-10(6-8)17-14-18-11(7-19-14)12-9(2)16-13(15)20-12;;/h3-7H,1-2H3,(H2,15,16)(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIKLWDHRBYVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=C(N=C(S3)N)C.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Br2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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